![molecular formula C7H11BrO3 B6615371 5-bromo-3,3-dimethyl-4-oxopentanoic acid CAS No. 32357-60-1](/img/structure/B6615371.png)
5-bromo-3,3-dimethyl-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,3-dimethyl-4-oxopentanoic acid, commonly referred to as this compound (5-BrDMOPA) is a compound derived from the amino acid valine. It is a brominated derivative of the naturally occurring amino acid, and is a powerful inhibitor of the enzyme valine racemase. 5-BrDMOPA has a variety of applications in the scientific and medical fields, including its use as an inhibitor of valine racemase in laboratory experiments, and its potential use as a therapeutic agent for certain diseases.
Aplicaciones Científicas De Investigación
5-bromo-3,3-dimethyl-4-oxopentanoic acid has several applications in the scientific and medical fields. In laboratory experiments, this compound can be used as an inhibitor of the enzyme valine racemase, which is responsible for the synthesis of the amino acid valine. This can be useful for studying the metabolism of valine, as well as for the development of drugs that target the enzyme. In addition, this compound is being investigated as a potential therapeutic agent for certain diseases, such as sickle cell anemia and cystic fibrosis.
Mecanismo De Acción
The mechanism of action of 5-bromo-3,3-dimethyl-4-oxopentanoic acid is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme valine racemase, resulting in a decrease in the enzyme’s activity. This inhibition of the enzyme can lead to a decrease in the synthesis of the amino acid valine, which can have a variety of effects depending on the target tissue or cell type.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme valine racemase, which can lead to a decrease in the synthesis of the amino acid valine. This can have a variety of effects, depending on the target tissue or cell type. For example, in sickle cell anemia, a decrease in the synthesis of valine can lead to a decrease in the production of hemoglobin and a decrease in the severity of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-bromo-3,3-dimethyl-4-oxopentanoic acid as an inhibitor of valine racemase in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to synthesize. Second, it is a powerful inhibitor of the enzyme, and can be used to study the metabolism of valine. However, there are also some limitations to its use. For example, the compound is not very stable, and must be stored in an airtight container to prevent degradation. In addition, the compound can be toxic if inhaled or ingested in large amounts.
Direcciones Futuras
There are several potential future directions for 5-bromo-3,3-dimethyl-4-oxopentanoic acid. First, further research is needed to better understand its biochemical and physiological effects. In addition, more research is needed to determine if the compound can be used as a therapeutic agent for certain diseases, such as sickle cell anemia and cystic fibrosis. Finally, further research is needed to determine if the compound can be used to develop drugs that target the enzyme valine racemase.
Métodos De Síntesis
5-bromo-3,3-dimethyl-4-oxopentanoic acid can be synthesized in several different ways, including the use of a brominating agent and a base. The most common method is the reaction of valine with a brominating agent, such as N-bromosuccinimide (NBS) and a base, such as sodium hydroxide (NaOH). The reaction is carried out in an aqueous solution, and the resulting product is this compound. The reaction is typically conducted at a temperature of 80°C and a pH of 8-10. The reaction is typically complete within 30 minutes.
Propiedades
IUPAC Name |
5-bromo-3,3-dimethyl-4-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,3-6(10)11)5(9)4-8/h3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFWGAMTJBZDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.